3-Ciano-2-metilpiridina

Descripción general

Descripción

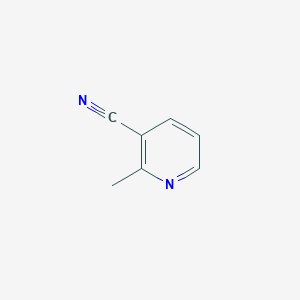

3-Cyano-2-methylpyridine, also known as 2-Methylnicotinonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .

Synthesis Analysis

There are several methods reported for the synthesis of 3-Cyano-2-methylpyridine. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves a Knoevenagel condensation using green chemistry conditions . A third method involves a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .Molecular Structure Analysis

The molecular structure of 3-Cyano-2-methylpyridine consists of a pyridine ring with a cyano group at the 3-position and a methyl group at the 2-position . The InChI code is 1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyano-2-methylpyridine are not detailed in the search results, it is known that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .Physical and Chemical Properties Analysis

3-Cyano-2-methylpyridine is a solid at room temperature . It has a molecular weight of 118.14 g/mol, a topological polar surface area of 36.7 Ų, and a complexity of 133 . It is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform .Aplicaciones Científicas De Investigación

Actividad antiproliferativa

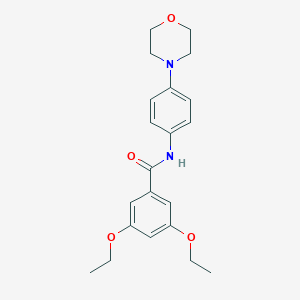

Se ha informado que las 3-ciano-2-metilpiridinas poseen diversas actividades farmacológicas . En particular, han mostrado una actividad antitumoral prometedora contra la línea celular de carcinoma hepático (HEPG2), en comparación con el fármaco de referencia, doxorubicina . Se encontró que los derivados de piridina 5c y 5d (IC 50 = 1,46, 7,08 µM, respectivamente) fueron particularmente efectivos .

Síntesis de nuevos compuestos

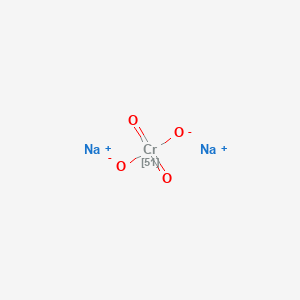

Las 3-ciano-2-metilpiridinas se pueden utilizar en la síntesis de nuevos compuestos. Por ejemplo, se prepararon 3-oxo-3- (2-oxo-2H-croman-3-il)prop-1-en-1-olato de sodio y 3-oxo-3- (3-oxo-3H-benzo [f]croman-2-il)prop-1-en-1-olato de sodio y se hicieron reaccionar con 2-ciano-N’- (1-aril (heteril)etilidén)acetohidrazidas para producir derivados de 2-oxo-1,2-dihidropiridina-3-carbonitrilo .

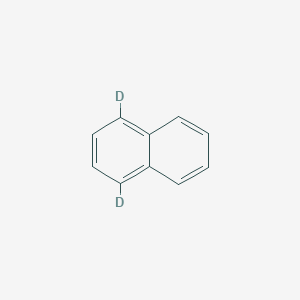

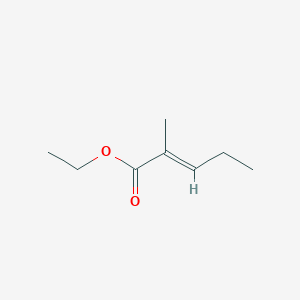

Irradiación ultrasónica

La irradiación ultrasónica de compuestos carbonílicos α,β-insaturados con acetonitrilo en presencia de terc-butóxido de potasio puede producir 3-ciano-2-metilpiridinas . Las piridinas se producen mediante una reacción de Michael de 3-iminobutanonitrilo, un dímero de acetonitrilo, a los sustratos .

Aplicaciones biológicas

Se ha encontrado que las cianopiridinas sustituidas, incluidas las 3-ciano-2-metilpiridinas, tienen una amplia gama de aplicaciones biológicas . Estas incluyen actividades antihipertensivas, antipiréticas, antiinflamatorias, analgésicas, cardiotónicas, antimicrobianas y anticancerígenas .

Candidatos a fármacos

El núcleo de piridina, que está presente en las 3-ciano-2-metilpiridinas, es un constituyente clave en una gama de compuestos bioactivos. Algunos derivados de piridina se han estudiado por su acción inhibidora de la topoisomerasa y citotoxicidad contra varias líneas celulares de cáncer humano, marcándolos como nuevos agentes anticancerígenos .

Unión a ADN/ARN

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Cyano-2-methylpyridine are not detailed in the search results, it is a valuable compound in organic synthesis and could have potential applications in the development of new anticancer candidates .

Relevant Papers Several papers have been published on the synthesis and properties of 3-Cyano-2-methylpyridine . These papers discuss various synthesis methods, the molecular structure, and potential applications of the compound.

Mecanismo De Acción

Target of Action

Similar compounds like 3-methylpyridine have been shown to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and disease progression.

Mode of Action

It’s known that cyano groups in organic compounds often participate in nucleophilic addition reactions, which could potentially alter the function of their target molecules .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting potential cytotoxic effects.

Action Environment

The action, efficacy, and stability of 3-Cyano-2-methylpyridine can be influenced by various environmental factors . These may include pH, temperature, and the presence of other reactive species.

Análisis Bioquímico

Biochemical Properties

3-Cyano-2-methylpyridine is known for its reactivity due to the presence of the cyano group

Cellular Effects

Some pyridine derivatives have been found to have antitumor activity against liver carcinoma cell line (HEPG2)

Molecular Mechanism

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives

Temporal Effects in Laboratory Settings

The compound is known to be stable under normal conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.

Propiedades

IUPAC Name |

2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406191 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-23-9 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-cyano-2-methylpyridine derivatives in organic synthesis?

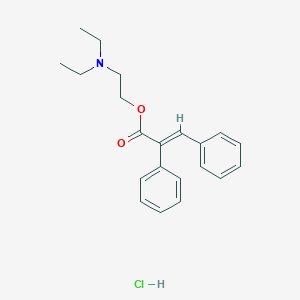

A: 3-Cyano-2-methylpyridines are versatile building blocks in organic synthesis. They can be readily functionalized and serve as precursors for various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, they exhibit interesting fluorescence properties, with some derivatives displaying stronger fluorescence than even 7-diethylamino-4-methylcoumarin. []

Q2: What are the common synthetic routes to access 3-cyano-2-methylpyridine derivatives?

A: Several methods have been developed for synthesizing these compounds. One approach utilizes α,β-unsaturated carbonyl compounds as starting materials. Reacting them with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation yields 3-cyano-2-methylpyridines. [] This method has proven effective for incorporating diverse substituents, including ferrocenyl groups, onto the pyridine ring. [] Another route involves the reaction of α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide. []

Q3: What are the advantages of using ultrasonic irradiation in the synthesis of 3-cyano-2-methylpyridines?

A: Ultrasonic irradiation offers several benefits in this synthetic route. Firstly, it promotes the formation of 3-iminobutanonitrile, an acetonitrile dimer, which acts as a crucial intermediate in the reaction. [] Secondly, it facilitates the Michael addition of 3-iminobutanonitrile to α,β-unsaturated carbonyl compounds, leading to the desired pyridine products. The use of ultrasonic irradiation can enhance reaction rates and improve yields compared to conventional heating methods. [, ]

Q4: Can you elaborate on the fluorescence properties of certain 3-cyano-2-methylpyridine derivatives?

A: Research has shown that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit notable fluorescence properties. [] The presence of the 3-cyano group is particularly significant as it contributes to both enhanced fluorescence intensity and improved photostability. Compounds like 3-cyano-4,6-bis(4-methoxyphenyl)-2-methylpyridine and 3-cyano-4,6-di(2-furyl)-2-methylpyridine are prime examples, showcasing superior fluorescence intensity compared to the well-known fluorophore, 7-diethylamino-4-methylcoumarin. [] These findings highlight the potential of these pyridine derivatives for applications requiring fluorescent probes or materials.

Q5: Has the incorporation of heteroaromatic substituents been explored in the synthesis of 3-cyano-2-methylpyridines?

A: Yes, researchers have successfully incorporated various heteroaromatic substituents into the 3-cyano-2-methylpyridine scaffold. This was achieved by reacting α,β-unsaturated carbonyl compounds bearing heteroaromatic groups with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation. [] This synthetic strategy expands the structural diversity and potential applications of these pyridine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)